4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine
Description
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine is a complex organic compound that belongs to the class of benzanilides This compound is characterized by its unique structure, which includes a phthalazin-1-amine core substituted with a phenyl group and a sulfonylated piperazine moiety
Properties
IUPAC Name |
4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-phenylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-19-12-13-20(18-24(19)34(32,33)31-16-14-30(2)15-17-31)25-22-10-6-7-11-23(22)26(29-28-25)27-21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLVOGXFALTPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phthalazin-1-amine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step involves the use of phenylating agents such as phenylboronic acid or phenyl halides in the presence of palladium catalysts.
Sulfonylation of the piperazine moiety: This is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Final coupling reaction: The sulfonylated piperazine is then coupled with the phthalazin-1-amine core under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Sildenafil: Contains a similar sulfonylated piperazine moiety and is used to treat erectile dysfunction.
Uniqueness
4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-phenylphthalazin-1-amine is unique due to its specific structural features, which confer distinct biochemical properties and potential therapeutic applications. Its combination of a phthalazin-1-amine core with a sulfonylated piperazine moiety sets it apart from other compounds in its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
